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molecular formula C7H14O B105951 2,3-Dimethylpentanal CAS No. 32749-94-3

2,3-Dimethylpentanal

Cat. No. B105951
M. Wt: 114.19 g/mol
InChI Key: BOHKXQAJUVXBDQ-UHFFFAOYSA-N
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Patent
US04205013

Procedure details

400 g of 3-methyl-2-pentene as well as 40 mg Rh (in the form of 2-ethylhexanoate) were introduced into a high pressure vessel (volume 2.1 liters) and were reacted with an equimolar mixture of carbon monoxide and hydrogen at 90° C. and 260-270 bar. The reaction was completed in 7 hours, after which the pressure was relieved and the reactor allowed to cool. The composition of the crude reaction product was determined by a vacuum distillation and a gas chromatographic analysis. With a 99.9% 3-methyl-2-pentene conversion, 81.3% of isomeric C7 aldehydes was obtained as 2,3-dimethylpentanal (cf. Table 1, Exp. 1).
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH2:7]([CH:9]([CH2:13][CH2:14][CH2:15]C)[C:10]([O-:12])=O)C.[C]=O.[H][H]>>[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH3:7][CH:9]([CH:13]([CH3:1])[CH2:14][CH3:15])[CH:10]=[O:12] |^3:16|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
CC(=CC)CC
Name
Rh
Quantity
40 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The composition of the crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was determined by a vacuum distillation

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(=CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.3%
Name
Type
product
Smiles
CC(C=O)C(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04205013

Procedure details

400 g of 3-methyl-2-pentene as well as 40 mg Rh (in the form of 2-ethylhexanoate) were introduced into a high pressure vessel (volume 2.1 liters) and were reacted with an equimolar mixture of carbon monoxide and hydrogen at 90° C. and 260-270 bar. The reaction was completed in 7 hours, after which the pressure was relieved and the reactor allowed to cool. The composition of the crude reaction product was determined by a vacuum distillation and a gas chromatographic analysis. With a 99.9% 3-methyl-2-pentene conversion, 81.3% of isomeric C7 aldehydes was obtained as 2,3-dimethylpentanal (cf. Table 1, Exp. 1).
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH2:7]([CH:9]([CH2:13][CH2:14][CH2:15]C)[C:10]([O-:12])=O)C.[C]=O.[H][H]>>[CH3:1][C:2]([CH2:5][CH3:6])=[CH:3][CH3:4].[CH3:7][CH:9]([CH:13]([CH3:1])[CH2:14][CH3:15])[CH:10]=[O:12] |^3:16|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
CC(=CC)CC
Name
Rh
Quantity
40 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The composition of the crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was determined by a vacuum distillation

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(=CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.3%
Name
Type
product
Smiles
CC(C=O)C(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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